molecular formula C9H11NO3 B11910484 2-Hydroxy-N-(4-hydroxyphenyl)propanamide CAS No. 98996-33-9

2-Hydroxy-N-(4-hydroxyphenyl)propanamide

Cat. No.: B11910484
CAS No.: 98996-33-9
M. Wt: 181.19 g/mol
InChI Key: RUNMMFPTJXETSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(4-hydroxyphenyl)propanamide can be achieved through various methods. One common approach involves the reaction of 4-aminophenol with propionic anhydride under controlled conditions. The reaction typically proceeds as follows:

    Reactants: 4-aminophenol and propionic anhydride.

    Solvent: An appropriate solvent such as methanol or ethanol.

    Catalyst: A catalyst like sulfuric acid or hydrochloric acid may be used to facilitate the reaction.

    Temperature: The reaction is typically carried out at a temperature range of 50-70°C.

    Reaction Time: The reaction is allowed to proceed for several hours, usually 4-6 hours.

The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(4-hydroxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives of this compound .

Mechanism of Action

As an impurity of acetaminophen, it may exhibit similar interactions with enzymes involved in drug metabolism and detoxification . Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

2-Hydroxy-N-(4-hydroxyphenyl)propanamide can be compared with other similar compounds, such as:

    4-Aminophenol: A precursor in the synthesis of acetaminophen and related compounds.

    Acetaminophen: A widely used analgesic and antipyretic drug.

    4-Nitrophenol: An impurity in acetaminophen synthesis and a compound with distinct chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific structure and its role as an impurity in acetaminophen. Its presence in pharmaceutical formulations necessitates careful monitoring and control to ensure drug safety and efficacy .

Properties

CAS No.

98996-33-9

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-hydroxy-N-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C9H11NO3/c1-6(11)9(13)10-7-2-4-8(12)5-3-7/h2-6,11-12H,1H3,(H,10,13)

InChI Key

RUNMMFPTJXETSX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)O)O

Origin of Product

United States

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